
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide, also known as BM 21, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is a member of the acrylamide family and is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. BM 21 has been found to have promising anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Wirkmechanismus
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a critical role in regulating cellular signaling pathways. By inhibiting these enzymes, N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can disrupt the signaling pathways that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in breast cancer cells, as well as inhibit their proliferation. In addition, it has been found to reduce the production of inflammatory cytokines, which play a critical role in the pathogenesis of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 is its potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for drug development. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21. One potential avenue is to further investigate its anti-cancer properties and potential use as a cancer therapy. Another potential direction is to investigate its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 can be synthesized through a multi-step process involving the reaction of 3-bromobenzyl bromide with 4-methoxyphenylacetic acid, followed by amidation with acryloyl chloride. The final product is obtained through purification via column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-3-(4-methoxyphenyl)acrylamide 21 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to have potent anti-cancer properties, specifically against breast cancer cells. In addition, it has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-5-12(6-9-15)7-10-16(19)18-14-4-2-3-13(17)11-14/h2-11H,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKKRFCIGAEYIY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

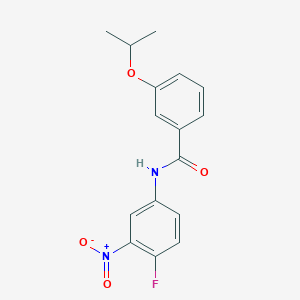


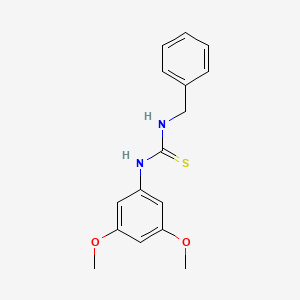
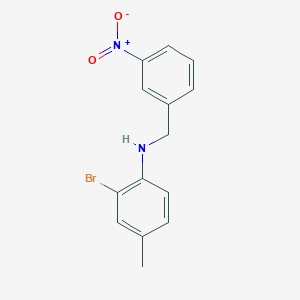
![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
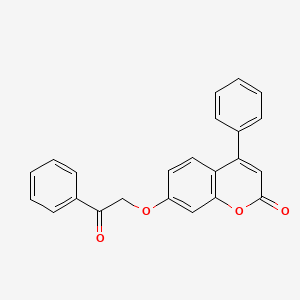
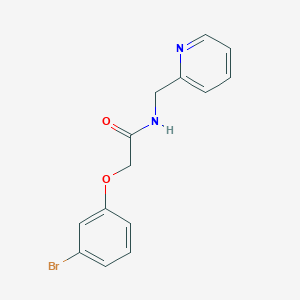
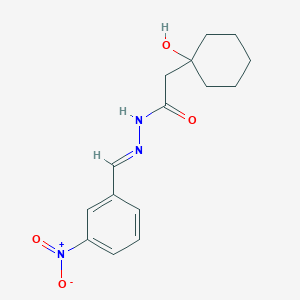
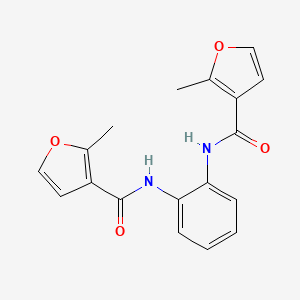
![N-({5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739916.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)

![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)